Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide
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Overview
Description
Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide is a chemical compound with the molecular formula C15H30I2N2O2 and a molecular weight of 524.22 g/mol. This compound is known for its unique structure, which includes a bicyclic azoniabicyclo[2.2.2]octane core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide typically involves the reaction of 1-methyl-1-azoniabicyclo[2.2.2]octane with a suitable acylating agent, followed by quaternization with methyl iodide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation step.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azoniabicyclo[2.2.2]octane core allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure.
1-methyl-3,5-bis(1-methylethylidene)bicyclo[2.2.2]octane: Another compound with structural similarities.
Uniqueness
Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide is unique due to its dual quaternary ammonium groups, which enhance its reactivity and binding affinity compared to similar compounds.
Properties
CAS No. |
15521-07-0 |
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Molecular Formula |
C15H30I2N2O2 |
Molecular Weight |
524.22 g/mol |
IUPAC Name |
trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxypropan-2-yl]azanium;diiodide |
InChI |
InChI=1S/C15H30N2O2.2HI/c1-12(16(2,3)4)11-19-15(18)14-10-13-6-8-17(14,5)9-7-13;;/h12-14H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
SNTRNYFGXUVYFR-UHFFFAOYSA-L |
Canonical SMILES |
CC(COC(=O)C1CC2CC[N+]1(CC2)C)[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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